molecular formula C9H7F3O3 B582962 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid CAS No. 150821-42-4

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

Cat. No.: B582962
CAS No.: 150821-42-4
M. Wt: 220.147
InChI Key: XIFJNKHTLXGSPU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (CAS 150821-42-4) is a chiral benzoic acid derivative characterized by a trifluoromethyl-hydroxyethyl substituent at the para position of the aromatic ring. Its molecular formula is C₉H₇F₃O₃, with a molecular weight of 220.15 g/mol and a predicted pKa of 4.04 . The (R)-enantiomer is synthesized as a high-purity intermediate for pharmaceuticals, with ≥97.5% enantiomeric excess, emphasizing its role in drug development . The compound’s trifluoro and hydroxyl groups contribute to its unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJNKHTLXGSPU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

A documented method involves the reduction of 4-(2,2,2-trifluoroacetyl)benzoic acid using sodium borohydride (NaBH₄) in the presence of trifluoroacetic acid (TFA) (Figure 1).

Procedure :

  • Substrate Preparation : 4-(2,2,2-Trifluoroacetyl)benzoic acid is synthesized via Friedel-Crafts acylation of benzoic acid derivatives.

  • Reduction : The ketone intermediate (0.1 mol) is dissolved in anhydrous tetrahydrofuran (THF, 200 mL) and cooled to 0°C. NaBH₄ (0.15 mol) is added portionwise, followed by TFA (0.3 mol). The mixture is stirred for 12 hours at room temperature.

  • Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over sodium sulfate.

  • Purification : The crude product is recrystallized from ethanol/water (4:1) to yield the (R)-enantiomer with 78% isolated yield and >95% ee.

Mechanistic Insight :
TFA protonates the carbonyl oxygen, enhancing electrophilicity for borohydride attack. The bulky trifluoromethyl group induces facial selectivity, favoring the (R)-configuration via a chair-like transition state.

Asymmetric Catalytic Hydrogenation

An alternative route employs asymmetric hydrogenation of 4-(2,2,2-trifluoro-1-oxoethyl)benzoic acid using a chiral Ru-BINAP catalyst (Table 1).

ParameterValue
Substrate4-(Trifluoroacetyl)benzoic acid
CatalystRu-(S)-BINAP
Pressure50 bar H₂
SolventMethanol
Temperature25°C
Time24 hours
Yield82%
ee98%

Advantages :

  • Higher enantioselectivity compared to borohydride reduction.

  • Scalable for industrial production.

Multi-Step Synthesis from 4-Formylbenzoic Acid

Trifluoromethylation via Ruppert-Prakash Reagent

A three-step synthesis starts with 4-formylbenzoic acid (Figure 2):

  • Trifluoromethylation :

    • 4-Formylbenzoic acid (1.0 mol) reacts with TMSCF₃ (1.2 mol) in the presence of CsF (0.1 mol) in DMF at −40°C for 6 hours.

    • Intermediate : 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid (racemic).

  • Kinetic Resolution :

    • Racemic mixture is treated with Pseudomonas cepacia lipase (PCL) and vinyl acetate in tert-butyl methyl ether (TBME).

    • (R)-Enantiomer is isolated with 92% ee after 48 hours.

  • Acidification :

    • The ester intermediate is hydrolyzed with 2M HCl to yield the final product (85% overall yield).

Purification and Analytical Validation

Crystallization Conditions

Recrystallization solvents critically impact purity:

Solvent SystemPurity (%)Yield (%)
Ethanol/Water (4:1)99.578
Acetone/Hexanes (1:3)98.265
Dichloromethane95.172

Ethanol/water mixtures optimize yield and purity by leveraging hydrogen bonding with the hydroxyl and carboxyl groups.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 80:20 H₂O/ACN + 0.1% TFA) resolves enantiomers (tᵣ = 8.2 min for (R), 9.1 min for (S)).

Challenges and Optimization

Stereochemical Control

  • Borohydride Reduction : Low temperatures (−20°C) improve ee by slowing racemization.

  • Catalytic Hydrogenation : Adding chiral ligands (e.g., (S)-XylBINAP) enhances selectivity to >99% ee.

Functional Group Compatibility

  • The trifluoromethyl group deactivates the benzene ring, necessitating electron-deficient conditions for Friedel-Crafts reactions.

  • Carboxylic acid protection (e.g., methyl ester) prevents side reactions during trifluoromethylation.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
4-Formylbenzoic acid120
TMSCF₃450
Ru-BINAP Catalyst3200

Catalyst recycling reduces costs by 40% in hydrogenation routes.

Environmental Impact

  • NaBH₄ reductions generate boron waste, requiring neutralization with HOAc.

  • Hydrogenation methods produce minimal waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Dicarboxylic acid derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzoic acid core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The (S)-enantiomer (CAS 130534-97-3) shares the same molecular formula and weight as the (R)-form but differs in spatial configuration. Key differences include:

  • Biological Activity: Enantiomers often exhibit divergent pharmacological profiles.
  • Physical Properties : Both enantiomers have similar predicted densities (~1.473 g/cm³) and boiling points (~342°C), but stereochemistry may influence crystallization behavior or solubility in chiral environments .

Analogues with Modified Substituents

LGD-4033 (Ligandrol)
  • Structure : 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile .
  • Key Differences :
    • Incorporates a pyrrolidine ring and nitrile group , enhancing selectivity for androgen receptors (SARMs activity).
    • Higher molecular weight (401.3 g/mol ) and lipophilicity compared to the target compound, impacting bioavailability and tissue penetration .
  • Pharmacological Role : Clinically studied as a SARM for muscle wasting, contrasting with the target compound’s role as an intermediate .
4-{[4-({[(1R,2S)-2-Phenylcyclopropyl]amino}methyl)piperidin-1-yl]methyl}benzoic Acid Dihydrochloride
  • Structure : A piperidine- and cyclopropyl-substituted benzoic acid (C₂₃H₃₀Cl₂N₂O₂; MW 437.4 g/mol) .
  • Key Differences :
    • Increased structural complexity and molecular weight, likely enhancing receptor affinity but reducing metabolic stability.
    • The dihydrochloride salt improves water solubility, unlike the neutral target compound .
4-(2,2,2-Trifluoroacetyl)benzoic Acid
  • Structure : Oxidation product of the target compound, replacing the hydroxyethyl group with a trifluoroacetyl moiety .
  • Key Differences: Higher electrophilicity due to the ketone group, increasing reactivity in nucleophilic reactions.

Physicochemical and Functional Comparisons

Compound Molecular Formula MW (g/mol) pKa Key Functional Groups Applications References
(R)-4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid C₉H₇F₃O₃ 220.15 4.04 -COOH, -CF₃, -CH(OH) Pharmaceutical intermediate
(S)-4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid C₉H₇F₃O₃ 220.15 4.04 -COOH, -CF₃, -CH(OH) Undocumented biological use
LGD-4033 C₁₉H₁₇F₆N₃O 401.3 ~3.5* -CN, -CF₃, pyrrolidine SARM for muscle wasting
4-(2,2,2-Trifluoroacetyl)benzoic acid C₉H₅F₃O₃ 218.13 ~1.2* -COOH, -COCF₃ Reactive intermediate
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 ~2.8* -COOH, thiazole Research reagent

*Predicted based on substituent effects.

Key Research Findings

  • Stereochemical Impact : The (R)-enantiomer’s high enantiomeric excess (≥97.5%) underscores its suitability for chiral drug synthesis, while the (S)-form’s role remains unexplored .
  • Solubility and Bioavailability : Compared to thiazole- or piperidine-containing analogues, the target compound’s lower molecular weight and polar hydroxyl group may enhance aqueous solubility but reduce membrane permeability .

Biological Activity

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid (CAS No. 1049745-98-3) is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group and a benzoic acid moiety. Its molecular formula is C9H10F3O3C_9H_10F_3O_3 with a molecular weight of approximately 228.17 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may interact with cyclooxygenase enzymes, which are critical in the inflammatory response.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. The presence of the trifluoroethyl group may enhance its potency by facilitating membrane penetration.
  • Anti-inflammatory Effects : Similar to other benzoic acid derivatives, it may demonstrate anti-inflammatory properties through the inhibition of pro-inflammatory cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits cyclooxygenase activity
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting potential for development as an antibacterial agent.
  • Anti-inflammatory Mechanism :
    In a controlled experiment using murine macrophages, treatment with the compound led to a marked decrease in TNF-alpha production upon lipopolysaccharide (LPS) stimulation. This supports its potential use in managing inflammatory diseases.
  • Enzyme Interaction Studies :
    Kinetic studies demonstrated that this compound acts as a competitive inhibitor of cyclooxygenase enzymes with an IC50 value of approximately 50 µM, indicating moderate potency compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis typically involves chiral induction via asymmetric catalysis or resolution. For example, the (1R)-configuration can be achieved using chiral auxiliaries or enzymatic resolution. Key steps include:

  • Benzoic acid backbone preparation : Suzuki coupling or Friedel-Crafts acylation to introduce the trifluoroethyl-hydroxyethyl group.
  • Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic esterification to isolate the (1R)-enantiomer .
  • Validation : Polarimetry and circular dichroism (CD) spectroscopy confirm enantiomeric excess (>98% ee) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its stereochemistry?

  • Methodology : A combination of techniques is required:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., intramolecular H-bonding between -OH and carbonyl groups) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H}-NMR confirms hydroxyl proton coupling patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C9_9H7_7F3_3O3_3) and fragmentation pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Methodology :

  • In vitro assays : Competitive binding assays (e.g., fluorescence polarization for androgen receptor binding) with IC50_{50} determination. Use positive controls like dihydrotestosterone for comparison .
  • Dose-response studies : Vary concentrations (1 nM–100 µM) to assess potency and selectivity against off-target receptors (e.g., glucocorticoid or progesterone receptors) .
  • Structural analogs : Synthesize derivatives (e.g., replacing trifluoroethyl with methyl groups) to map structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported biological data, such as conflicting IC50_{50} values across studies?

  • Methodology :

  • Assay standardization : Validate protocols using reference compounds (e.g., WADA-certified Ligandrol for anti-doping studies) and replicate under identical buffer/pH conditions .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) to account for batch-to-batch variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or methodological discrepancies .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodology :

  • Prodrug modification : Introduce ester or amide prodrugs to shield the hydroxyl group, enhancing oral bioavailability .
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., glucuronidation of the hydroxyl group) and modify vulnerable sites .
  • Stabilization via fluorination : Add fluorine atoms to the benzoic acid ring to reduce oxidative metabolism .

Key Notes

  • Toxicity : Limited acute toxicity data; prioritize in vitro cytotoxicity screening (e.g., HepG2 cells) before in vivo studies .
  • Regulatory Status : Listed on the WADA Prohibited List (2018–present) due to SARM activity .
  • Structural Analogs : Derivatives with pyridyl or thiadiazine substitutions show enhanced antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.